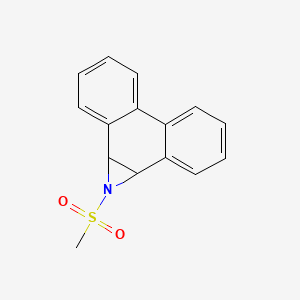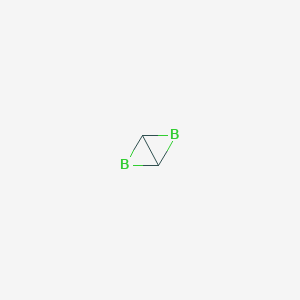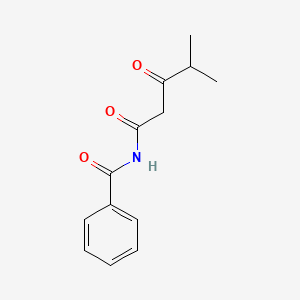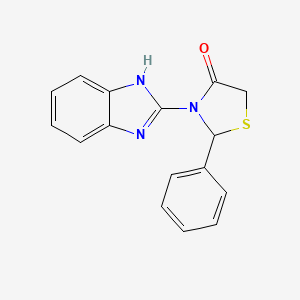![molecular formula C12H15NOSe B14425380 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one CAS No. 82998-13-8](/img/structure/B14425380.png)
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one is a chemical compound that belongs to the class of organoselenium compounds It features a cycloheptanone ring with a pyridin-2-ylselanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one typically involves the reaction of cycloheptanone with pyridin-2-ylselanyl reagents under specific conditions. One common method involves the use of a selenylation reaction, where a pyridin-2-ylselanyl group is introduced to the cycloheptanone ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxide derivatives.
Reduction: Reduction reactions can convert the selenyl group to a selenol group.
Substitution: The pyridin-2-ylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxide derivatives, while reduction can produce selenol-containing compounds .
Applications De Recherche Scientifique
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound’s potential antioxidant properties make it of interest in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment due to its ability to modulate oxidative stress.
Mécanisme D'action
The mechanism of action of 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one involves its interaction with molecular targets and pathways related to oxidative stress. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative damage in cells. This activity is mediated through the selenyl group, which can undergo redox cycling to neutralize reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Pyridin-2-yl)selanyl]pyrimidine: Another organoselenium compound with a pyrimidine ring instead of a cycloheptanone ring.
2-[(Pyridin-2-yl)selanyl]benzene: Features a benzene ring, offering different reactivity and properties compared to the cycloheptanone derivative.
Uniqueness
2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one is unique due to its cycloheptanone ring, which imparts distinct steric and electronic properties.
Propriétés
Numéro CAS |
82998-13-8 |
|---|---|
Formule moléculaire |
C12H15NOSe |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
2-pyridin-2-ylselanylcycloheptan-1-one |
InChI |
InChI=1S/C12H15NOSe/c14-10-6-2-1-3-7-11(10)15-12-8-4-5-9-13-12/h4-5,8-9,11H,1-3,6-7H2 |
Clé InChI |
KXGFTWWWRZYTTO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(=O)CC1)[Se]C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)







![N-[4-(Diethylamino)phenyl]-2-hydroxypiperidine-1-carboxamide](/img/structure/B14425372.png)




